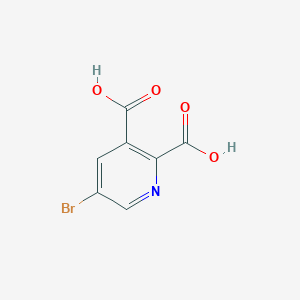

5-Bromopyridine-2,3-dicarboxylic acid

描述

Significance in Organic Synthesis and Pharmaceutical Development

In the realm of organic synthesis, 5-Bromopyridine-2,3-dicarboxylic acid serves as a valuable precursor for the construction of more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry, enabling the introduction of diverse substituents onto the pyridine (B92270) core. The adjacent carboxylic acid groups offer multiple reaction sites for esterification, amidation, and the formation of other acid derivatives. This multi-functionality makes it a potentially key intermediate in the synthesis of fine chemicals and specialized organic compounds. chemicalbook.com

While specific blockbuster pharmaceuticals directly derived from this compound are not prominent in publicly available literature, the broader class of brominated pyridine carboxylic acids is of significant interest in pharmaceutical development. These structures are often explored as scaffolds for creating novel therapeutic agents. For instance, related compounds have been investigated for their potential in developing treatments for neurological disorders. chemimpex.com The structural motif of a substituted pyridine ring is a common feature in many biologically active molecules, and the specific substitution pattern of this compound could offer a unique framework for designing new drug candidates.

Overview of Strategic Research Directions

Current and future research involving this compound is likely to be concentrated in a few strategic directions. One of the most promising areas is its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org Pyridine dicarboxylic acids are well-known for their ability to chelate metal ions, forming stable and often porous network structures. researchgate.net The introduction of a bromine atom on the ligand could influence the electronic properties and steric interactions within the resulting MOF, potentially leading to materials with novel catalytic, adsorption, or photoluminescent properties.

Furthermore, the compound's derivatives are being explored for their potential in materials science. The ability to functionalize the carboxylic acid groups and to utilize the bromine atom in polymerization or surface modification reactions opens up avenues for creating new polymers and functional materials. Research in this area may focus on developing materials with enhanced thermal stability, specific electronic properties, or tailored surface characteristics. While detailed research findings specifically on this compound are limited, the general interest in functionalized pyridine derivatives suggests that its exploration in these strategic areas will continue to grow.

Detailed Research Findings

Detailed experimental studies and extensive research findings specifically focused on this compound are not widely reported in publicly accessible scientific literature. Much of the available information pertains to its isomers or related pyridine carboxylic acids, which serve as a proxy for its potential reactivity and applications.

For example, the synthesis of related compounds often involves the oxidation of substituted methylpyridines or the functionalization of pre-existing pyridine rings. chemicalbook.com The reactivity of the bromine atom in Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions is a well-established principle that would be applicable to this compound. researchgate.net Similarly, the chemistry of dicarboxylic acids, including anhydride (B1165640) formation and conversion to various diamides and diesters, is a fundamental aspect of organic chemistry that defines the potential transformations of this molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 98555-51-2 |

| Molecular Formula | C7H4BrNO4 |

| Molecular Weight | 246.02 g/mol |

| Appearance | Not specified in available data |

| Solubility | Not specified in available data |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromopyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDREAGLVSBXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573182 | |

| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98555-51-2 | |

| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Bromopyridine 2,3 Dicarboxylic Acid

Advanced Synthetic Routes to 5-Bromopyridine-2,3-dicarboxylic Acid

The direct synthesis of this compound can be achieved through methods that construct the dicarboxylic acid functionality onto a brominated pyridine (B92270) framework.

A prominent strategy for synthesizing halogenated pyridine-2,3-dicarboxylic acids involves the oxidative cleavage of the benzene (B151609) ring of a corresponding halogenated quinoline (B57606). researchgate.net This approach is effective because the pyridine ring is generally more resistant to oxidation than the benzene ring. By starting with a quinoline molecule containing a bromine atom at the equivalent position (e.g., 6-bromoquinoline), the desired this compound can be obtained.

Two primary methods have been utilized for this transformation:

Ozonolysis followed by Hydrogen Peroxide: This classic method involves treating the halogenated quinoline with ozone (O₃), which cleaves the double bonds in the benzene portion of the molecule. The resulting ozonide is then treated with hydrogen peroxide (H₂O₂) to oxidize the fragments to carboxylic acids, yielding the final product.

Ruthenium Tetroxide Catalysis: A more modern approach uses ruthenium tetroxide (RuO₄) as a powerful oxidizing agent. This reaction is often performed under catalytic conditions, where a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄) continuously re-oxidizes the ruthenium catalyst (starting from a precursor like ruthenium dioxide, RuO₂), making the process more efficient. researchgate.net

Yields for the synthesis of various halogenated pyridine-2,3-dicarboxylic acids using these oxidative methods typically range from 46% to 71%, depending on the specific halogen and its position on the ring. researchgate.net

Introducing two carboxylic acid groups onto a pyridine ring at adjacent positions (C2 and C3) is a synthetic challenge. Beyond the oxidative cleavage of quinolines described above, other strategies for functionalization can be considered. One general approach in organic synthesis is the direct carboxylation of a C-H bond or a carbon-metal bond. For instance, after forming a di-lithiated or di-Grignard species of a bromopyridine, it could theoretically be quenched with carbon dioxide (CO₂) to introduce the carboxylic acid groups. However, achieving regioselective di-functionalization at the 2 and 3 positions of 5-bromopyridine through this method is complex.

Another strategy involves the hydrolysis of precursor functional groups. For example, if a 5-bromopyridine scaffold with nitrile (-CN) or ester (-COOR) groups at the 2 and 3 positions can be synthesized, these can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. The synthesis of a precursor like 5-Bromopyridine-2-carbonitrile has been reported, which could potentially serve as a starting point for introducing the second carboxylic group. researchgate.net

Synthesis of Key Intermediates and Related Pyridine Scaffolds

The synthesis of related pyridine derivatives, such as aminated and esterified compounds, is crucial for creating analogues or as precursors in multi-step synthetic sequences.

5-Bromopyridine-2,3-diamine is a key intermediate used in the synthesis of various heterocyclic compounds. guidechem.com The most common route to its preparation is the reduction of a nitro-substituted precursor, typically 5-bromo-3-nitropyridin-2-amine (also known as 2-amino-5-bromo-3-nitropyridine). guidechem.comorgsyn.org Several reducing agents and conditions have been successfully employed for this transformation.

Tin(II) Chloride (SnCl₂): In this method, the nitro-amino compound is suspended in a solvent like ethyl acetate, and tin(II) chloride dihydrate is added. The mixture is heated to facilitate the reduction of the nitro group to an amine.

Iron Powder (Fe): Catalytic reduction using iron powder in an acidic medium (e.g., with ammonium (B1175870) chloride or hydrochloric acid) is another effective method. orgsyn.orgchemicalbook.com The reaction is typically heated to drive it to completion. chemicalbook.com

Catalytic Hydrogenation: A cleaner and often higher-yielding method involves catalytic hydrogenation using Raney Nickel (Raney Ni) as the catalyst. The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere. guidechem.com This method avoids the use of stoichiometric metallic reagents, simplifying product purification. guidechem.com

| Method | Reducing Agent(s) | Typical Solvent(s) | Reported Yield | Reference |

|---|---|---|---|---|

| Stannous Chloride Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O), NaBH₄ | Ethyl acetate, t-BuOH | 38% | |

| Iron Reduction | Reduced iron (Fe), Hydrochloric acid | Ethanol, Water | Not specified | orgsyn.org |

| Catalytic Hydrogenation | Raney Ni, H₂ | Phosphoric acid, Ethanol | 89% | guidechem.com |

Grignard reagents (R-Mg-X) are powerful nucleophiles used for forming new carbon-carbon bonds. wikipedia.org The formation of a Grignard reagent from a halopyridine, such as 5-bromopyridine, involves the reaction of the halide with magnesium metal. chemguide.co.uk

The key requirements for this reaction are:

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water or alcohols, which will protonate and destroy the reagent. chemguide.co.ukutexas.edu Therefore, all glassware and solvents (typically ethers like diethyl ether or tetrahydrofuran) must be perfectly dry. chemguide.co.uk

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Common activation methods include using a small crystal of iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium turnings. wikipedia.org Microwave irradiation has also been shown to generate highly reactive magnesium particles, leading to shorter initiation times for the reaction with halopyridines. science.gov

While direct Grignard formation from 5-bromopyridine is feasible, an alternative for more complex substrates is a halogen-magnesium exchange reaction. For instance, 5-bromopyridyl-2-magnesium chloride was successfully synthesized via an iodo-magnesium exchange reaction starting from 5-bromo-2-iodopyridine. researchgate.net The resulting pyridyl Grignard reagent can then react with various electrophiles.

The carboxylic acid groups of this compound can be readily converted into esters, which are often used as protecting groups or to increase the solubility of the compound in organic solvents.

Common esterification methods include:

Acid-Catalyzed Esterification: This involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The reaction is typically heated under reflux to drive the equilibrium towards the ester product.

Formation of Acid Chlorides: A two-step approach provides a more reactive intermediate. The dicarboxylic acid is first converted to the corresponding di-acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This highly reactive intermediate is then treated with an alcohol or phenol, often in the presence of a non-nucleophilic base like triethylamine, to form the desired ester. nih.govmdpi.com This method is particularly useful for synthesizing esters of more hindered or less reactive alcohols. nih.gov

These derivatization approaches allow for the fine-tuning of the molecule's properties and provide intermediates for further synthetic transformations.

Chemical Reactivity, Mechanistic Studies, and Transformational Chemistry

Fundamental Reactivity Profiles of the Bromine Moiety and Carboxylic Acid Groups

The reactivity of 5-Bromopyridine-2,3-dicarboxylic acid is characterized by the distinct chemical properties of the bromo substituent and the dicarboxylic acid functionality. The bromine atom serves as a handle for substitution and cross-coupling reactions, while the carboxylic acids are amenable to esterification, amidation, and decarboxylation.

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. byjus.com In the context of aromatic systems, particularly electron-deficient ones like a pyridine (B92270) ring bearing electron-withdrawing substituents, nucleophilic aromatic substitution (SNAr) is a key reaction pathway. nih.gov The pyridine nitrogen, along with the two carboxylic acid groups, lowers the electron density of the aromatic ring, facilitating attack by nucleophiles.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of the leaving group restores the aromaticity of the ring. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The rate of reaction is dependent on the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the intermediate. byjus.com

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 5-Aminopyridine-2,3-dicarboxylic acid derivative |

| Alkoxide | R-O⁻ | 5-Alkoxypyridine-2,3-dicarboxylic acid derivative |

| Thiolate | R-S⁻ | 5-(Alkylthio)pyridine-2,3-dicarboxylic acid derivative |

| Hydroxide | OH⁻ | 5-Hydroxypyridine-2,3-dicarboxylic acid |

The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling, in particular, is a widely used transformation that couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgnih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. nih.govmdpi.com

In a typical Suzuki reaction involving this compound, the compound would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields. nih.gov

Table 2: Representative Suzuki Cross-Coupling Reaction Parameters

| Parameter | Example | Function |

| Substrate | This compound | Provides the electrophilic carbon center. |

| Coupling Partner | Phenylboronic acid | Provides the nucleophilic carbon fragment. |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Facilitates the catalytic cycle. nih.gov |

| Base | K₂CO₃, K₃PO₄, or Na₂CO₃ | Activates the organoboron species. mdpi.comnih.gov |

| Solvent | Toluene, Dioxane/Water, or DME | Solubilizes reactants and facilitates reaction. mdpi.comnih.gov |

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). libretexts.org While simple aromatic carboxylic acids are often resistant to decarboxylation, the process can be facilitated by specific structural features or reaction conditions. organic-chemistry.orgnih.gov For this compound, the presence of two adjacent carboxylic acid groups may allow for thermal decarboxylation, potentially proceeding through a cyclic anhydride (B1165640) intermediate before losing one or both carboxyl groups.

More significantly, the carboxylic acid groups can participate in decarboxylative cross-coupling reactions. wikipedia.org This type of reaction uses a carboxylic acid as a surrogate for an organometallic reagent, coupling it with an organic halide while expelling CO₂. This approach is advantageous as it utilizes readily available and often inexpensive carboxylic acids. wikipedia.org For heteroaromatic acids, palladium-catalyzed protocols have been developed to couple them with aryl halides. wikipedia.org

Table 3: Comparison of Decarboxylation Processes

| Process | Description | Key Conditions |

| Thermal Decarboxylation | Removal of -COOH group by heating. masterorganicchemistry.com | High temperatures. |

| Protodecarboxylation | Replacement of a -COOH group with a hydrogen atom. libretexts.orgorganic-chemistry.org | Often catalyzed by copper or silver salts. organic-chemistry.org |

| Decarboxylative Coupling | C-C bond formation with concomitant loss of CO₂. wikipedia.org | Metal catalyst (e.g., Palladium, Copper), base, and oxidant are often required. wikipedia.org |

Detailed Mechanistic Investigations

Understanding the reaction mechanisms provides insight into the factors controlling reactivity and product formation. For this compound, the mechanisms of palladium-catalyzed reactions are of particular interest due to their synthetic utility.

Palladium-catalyzed cross-coupling reactions, including Suzuki and decarboxylative couplings, generally proceed through a common catalytic cycle. libretexts.orgnih.gov The cycle for a standard Suzuki coupling involves three main steps: libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond to form a Pd(II) intermediate. libretexts.orgnih.gov

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. nih.govresearchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. nih.govlibretexts.org

In a decarboxylative cross-coupling , the mechanism is slightly different. One proposed pathway for heteroaromatic carboxylic acids involves the initial oxidative addition of an aryl halide to the Pd(0) catalyst. wikipedia.org This is followed by electrophilic palladation at a carbon of the heteroaromatic carboxylic acid. Subsequent expulsion of carbon dioxide and reductive elimination yield the coupled product. wikipedia.org Bimetallic systems, such as those using palladium and silver or copper, are often employed to facilitate the decarboxylation step. nih.gov

Throughout the palladium catalytic cycle, the formation of various organometallic intermediates is critical. libretexts.org The initial product of oxidative addition is an arylpalladium(II) halide complex. nih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium center and modulating its reactivity. nih.gov

Design, Synthesis, and Characterization of Novel Derivatives and Analogs

Structural Modification Strategies

The core structure of 5-bromopyridine-2,3-dicarboxylic acid offers multiple sites for chemical modification, enabling the development of a wide range of derivatives. Key strategies include the transformation of the carboxylic acid groups into esters and the utilization of the pyridine (B92270) ring as a foundation for constructing more complex heterocyclic systems.

Ester Analogs (e.g., Dimethyl Esters of this compound)

The conversion of the carboxylic acid functionalities into esters is a fundamental strategy for modifying the solubility, reactivity, and biological properties of the parent compound. The most common approach for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. The equilibrium of the reaction is driven towards the formation of the diester by using the alcohol as the solvent and, in some cases, by removing the water formed during the reaction.

While specific literature detailing the synthesis of dimethyl 5-bromopyridine-2,3-dicarboxylate is not abundant, the general principles of Fischer esterification are well-established and routinely applied to aromatic carboxylic acids. The resulting dimethyl or diethyl esters serve as crucial intermediates for further synthetic manipulations, offering enhanced solubility in organic solvents and providing a handle for a variety of chemical transformations.

A related compound, dimethyl 5-bromomethyl-2,3-pyridinedicarboxylate, has been synthesized through the bromination of dimethyl 5-methyl-2,3-pyridinedicarboxylate using hydrobromic acid in the presence of sodium bromate (B103136) and a radical initiator. google.com This highlights the reactivity of the pyridine ring and its substituents, offering pathways to further functionalized ester derivatives.

Table 1: Properties of Dimethyl 5-Bromopyridine-2,3-dicarboxylate

| Property | Value |

| CAS Number | 98555-51-2 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 165 °C |

Note: Data sourced from publicly available chemical databases.

Imidazopyridine and Other Fused Ring System Derivatives

The construction of fused ring systems onto the pyridine core of this compound represents a significant avenue for creating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. A key target in this area is the synthesis of imidazopyridine derivatives.

One plausible synthetic route to imidazo[4,5-b]pyridines involves the initial conversion of the dicarboxylic acid to 5-bromopyridine-2,3-diamine. This transformation can be achieved through a multi-step sequence, potentially involving the formation of a dinitrile, followed by reduction. The resulting diamine can then undergo cyclization with various reagents to form the fused imidazole (B134444) ring. For instance, reaction with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid, is a common method for constructing the imidazopyridine scaffold. mdpi.com Microwave-assisted synthesis has also been shown to be an efficient method for this type of cyclization. mdpi.com

Another important class of fused heterocycles accessible from this precursor are pyrido[2,3-d]pyrimidines. These structures are of interest due to their structural similarity to DNA bases. nih.gov Synthetic strategies towards these compounds often start from a pre-formed pyrimidine (B1678525) ring which is then fused to a pyridine ring, or vice versa. nih.gov Starting from this compound, a potential pathway could involve its conversion into a 2-amino-3-cyanopyridine (B104079) derivative. This intermediate can then be reacted with various one-carbon synthons, such as formamide (B127407) or urea, to construct the fused pyrimidine ring. researchgate.net

Schiff Base Derivatives

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are versatile ligands in coordination chemistry and are known to exhibit a range of biological activities. nanobioletters.com The direct synthesis of a Schiff base from this compound is not straightforward as it lacks the necessary aldehyde or ketone functionality. Therefore, derivatization is required.

A viable strategy involves the transformation of the carboxylic acid groups into functionalities that can undergo condensation with amines. For example, reduction of the dicarboxylic acid or its ester derivatives to the corresponding dialdehyde, 5-bromopyridine-2,3-dicarbaldehyde, would provide the necessary carbonyl groups for Schiff base formation.

Alternatively, a more extensively documented approach involves the synthesis of Schiff bases from amino-substituted pyridines. For instance, a Schiff base derived from the condensation of thenil with 2,3-diamino-5-bromopyridine (B182523) has been reported. nanobioletters.com The synthesis of this diamine precursor from this compound would likely follow a similar pathway as described for the synthesis of imidazopyridine derivatives. Once the diamine is obtained, it can be readily condensed with a variety of aldehydes and ketones to yield a diverse library of Schiff base derivatives. These reactions are typically carried out by refluxing the amine and carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid.

Functional Group Introduction and Diversification

The presence of both a bromine atom and two carboxylic acid groups on the pyridine ring of this compound provides multiple opportunities for introducing new functional groups and diversifying the molecular structure.

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if the pyridine ring is activated by electron-withdrawing groups. organic-chemistry.org This allows for the displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new substituents at this position.

The carboxylic acid groups are highly versatile and can be converted into a range of other functional groups. For example, they can be readily transformed into amides by reaction with amines, often in the presence of a coupling agent or after conversion to a more reactive species like an acid chloride. youtube.comlibretexts.org The formation of amides is a particularly important transformation in medicinal chemistry for modulating the physicochemical properties of a molecule. Furthermore, the two adjacent carboxylic acid groups can be converted into a cyclic anhydride (B1165640) by treatment with a dehydrating agent such as acetic anhydride. google.com This anhydride is a reactive intermediate that can be used to synthesize a variety of other derivatives, including imides and esters.

Regioselective Synthesis and Isomer Formation

While the starting material itself is a specific isomer, the synthesis of other bromopyridine dicarboxylic acid isomers, such as those with the bromine and carboxylic acid groups at different positions, would require distinct synthetic routes. The synthesis of various pyridinedicarboxylic acid isomers is well-documented, with common starting materials including substituted quinolines that are subsequently oxidized. wikipedia.orgresearchgate.net The introduction of the bromine atom can be achieved at different stages of the synthesis, and its position can be directed by the electronic nature of the existing substituents on the pyridine ring. For example, the bromination of 2-aminopyridine (B139424) is known to produce 2-amino-5-bromopyridine, with the potential for the formation of the 2-amino-3,5-dibromopyridine (B40352) as a byproduct. heteroletters.org

When performing reactions on this compound itself, regioselectivity can be a key consideration. For instance, in nucleophilic aromatic substitution reactions, the position of the incoming nucleophile is dictated by the electronic properties of the pyridine ring. In the case of functionalization of the carboxylic acid groups, if they are chemically distinct (which is not the case in the parent molecule but could be in a derivative), one might be selectively modified over the other. The development of regioselective C-H functionalization methods for heterocyclic systems is an active area of research and could provide new ways to selectively introduce substituents onto the pyridine ring of this compound. nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing 5 Bromopyridine 2,3 Dicarboxylic Acid As a Ligand

Application in Metal-Organic Framework (MOF) Construction

Multifunctionality of MOF Materials Derived from Pyridine (B92270) Dicarboxylates

Further experimental research would be required to provide the detailed findings necessary to populate these topics specifically for 5-Bromopyridine-2,3-dicarboxylic acid.

Advanced Spectroscopic and Structural Elucidation of 5 Bromopyridine 2,3 Dicarboxylic Acid and Its Derivatives

X-ray Crystallography for Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. nih.gov While a specific crystal structure for 5-Bromopyridine-2,3-dicarboxylic acid was not found in the reviewed literature, analysis of its deprotonated form, pyridine-2,3-dicarboxylate, within metal-organic frameworks (MOFs) provides significant structural information. For instance, in a series of coordination polymers, the pyridine-2,3-dicarboxylate ligand coordinates to metal centers such as Cu(II), Zn(II), and Cd(II). rsc.org

These studies reveal the geometry and connectivity of the dicarboxylate ligand. The analysis determines crucial crystallographic parameters, including the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal. For related compounds like 5-bromopicolinic acid, detailed crystallographic data has been published, offering a model for the type of information obtained from such an analysis. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related Compound (5-bromopicolinic acid) Note: This data is for a related structure and serves as an example of the parameters obtained from SCXRD analysis.

| Parameter | Value |

| Chemical Formula | C₆H₄BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.3975(12) |

| b (Å) | 7.5773(7) |

| c (Å) | 12.2500(10) |

| V (ų) | 1336.4(2) |

| Z | 8 |

| Data sourced from reference researchgate.net. |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular architecture of a crystal is governed by a variety of non-covalent interactions. nih.gov For this compound, the presence of two carboxylic acid functional groups and a pyridine (B92270) ring nitrogen atom dictates a rich landscape of potential intermolecular forces.

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors (O-H) and acceptors (C=O). This typically leads to the formation of robust hydrogen-bonded synthons, such as the common carboxylic acid dimer, or extended chains and sheets where molecules are linked via O-H···O interactions. Furthermore, the pyridine nitrogen atom is a potent hydrogen bond acceptor, allowing for strong O-H···N interactions with the carboxylic acid groups of neighboring molecules.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups present and their chemical environment, making them powerful tools for structural characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the compound. For this compound, characteristic absorption bands are expected for its key functional groups.

Based on studies of related pyridine-dicarboxylic acids, a detailed assignment of vibrational modes can be predicted. researchgate.netresearchgate.net The carboxylic acid groups give rise to a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which is characteristic of hydrogen-bonded dimers. The carbonyl (C=O) stretch appears as a strong, sharp band in the region of 1700-1730 cm⁻¹. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. The C-Br stretch would appear at lower frequencies, typically below 800 cm⁻¹.

Table 2: Predicted Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (dimer) | 3300-2500 | Broad, Strong |

| C=O Stretch | Carboxylic Acid | 1730-1700 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1600-1400 | Medium-Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1300-1200 | Medium |

| C-H Bending | Aromatic Ring | 900-700 | Medium-Weak |

| C-Br Stretch | Bromo-substituent | < 800 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For aromatic compounds like this compound, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. This includes the symmetric "ring breathing" mode of the pyridine ring. Studies on similar pyridine dicarboxylic acids have utilized FT-Raman to provide a more complete vibrational analysis. researchgate.net The C=O and C-Br stretching modes are also expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. ipb.pt It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to be relatively simple. The two carboxylic acid protons would likely appear as a single broad singlet far downfield (>10 ppm), though their visibility can depend on the solvent and concentration. The pyridine ring has two aromatic protons. Due to the asymmetric substitution pattern, these two protons are chemically non-equivalent and are expected to appear as two distinct signals in the aromatic region (typically 7.0-9.0 ppm). They would appear as doublets due to coupling to each other (ortho-coupling).

The ¹³C NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule, as there are no elements of symmetry. The two carboxylic acid carbons (C=O) would be found at the lowest field (160-175 ppm). The five carbons of the pyridine ring would have distinct chemical shifts, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-4 | ~8.0-8.5 | Doublet |

| ¹H | H-6 | ~8.5-9.0 | Doublet |

| ¹H | COOH | >10 | Broad Singlet (2H) |

| ¹³C | C-2 (COOH) | ~165-170 | Singlet |

| ¹³C | C-3 (COOH) | ~165-170 | Singlet |

| ¹³C | C-2 (Ring) | ~145-150 | Singlet |

| ¹³C | C-3 (Ring) | ~135-140 | Singlet |

| ¹³C | C-4 (Ring) | ~125-135 | Singlet |

| ¹³C | C-5 (Ring) | ~115-125 | Singlet |

| ¹³C | C-6 (Ring) | ~150-155 | Singlet |

Proton (¹H) NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds. For this compound, the ¹H NMR spectrum provides direct information about the protons on the pyridine ring. The structure contains two aromatic protons at the C4 and C6 positions.

The electron-withdrawing nature of the two carboxylic acid groups and the bromine atom significantly influences the chemical shifts of the ring protons, causing them to appear at lower fields (higher ppm values). The proton at the C6 position is adjacent to the nitrogen atom, which generally results in a downfield shift. The proton at the C4 position is situated between the bromine atom and a carboxylic acid group. Due to spin-spin coupling, these two non-equivalent protons are expected to appear as distinct doublets.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~8.5 - 8.8 | Doublet (d) | ~2-3 |

| H6 | ~8.9 - 9.2 | Doublet (d) | ~2-3 |

| -COOH | >10 | Broad Singlet (br s) | N/A |

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring and the two carboxyl carbons.

The chemical shifts are influenced by the electronegativity of the substituents.

Carboxyl Carbons (C=O): These typically resonate in the range of 170-185 ppm. libretexts.org

Aromatic Carbons (C2-C6): These carbons appear in the aromatic region, generally between 125-150 ppm. libretexts.org The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the carboxylic acid groups (C2, C3) and the nitrogen atom (C2, C6) will also experience characteristic shifts.

Predicting the precise chemical shifts requires computational modeling or experimental data. However, based on typical values for substituted pyridines and carboxylic acids, an estimated range for each carbon can be proposed. libretexts.orgresearchgate.net

| Carbon Position | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C2, C3 | ~145 - 155 | Aromatic C attached to -COOH and N |

| C4 | ~140 - 145 | Aromatic CH |

| C5 | ~120 - 125 | Aromatic C attached to Br |

| C6 | ~150 - 158 | Aromatic CH adjacent to N |

| 2-COOH, 3-COOH | ~165 - 175 | Carboxylic acid carbons |

Mass Spectrometry Techniques

LC-MS and UPLC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for the separation, detection, and identification of compounds in a mixture. nih.gov For the analysis of polar compounds like this compound, reversed-phase liquid chromatography coupled with mass spectrometry is a common approach. nih.gov

The analysis of dicarboxylic acids can be challenging due to their poor retention on standard C18 columns. researchgate.net To overcome this, derivatization of the carboxylic acid groups is often employed to reduce polarity and improve chromatographic behavior. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for this purpose. nih.govresearchgate.net Alternatively, ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) can be used.

A typical UPLC-MS method would involve:

Column: A reversed-phase column, such as a C18. nih.gov

Mobile Phase: A gradient elution using water and a more nonpolar organic solvent like acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency. nih.gov

Ionization: Electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative ion mode. For dicarboxylic acids, negative ion mode is often preferred to detect the deprotonated molecular ion [M-H]⁻. nih.gov

Detection: A tandem mass spectrometer (MS/MS) can be used for high-throughput quantitative measurement and specific detection by monitoring the fragmentation of the parent ion. nih.gov The analysis would confirm the molecular weight of this compound (246.01 g/mol ) chemicalbook.com and provide structural information through its fragmentation pattern.

Surface Analytical Techniques for Material Characterization

This compound can serve as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org Surface analytical techniques are crucial for characterizing the morphology, elemental composition, and crystallinity of these resulting bulk materials.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of materials at high resolution. For coordination polymers derived from this compound, SEM analysis reveals critical information about the crystal size, shape (e.g., rods, plates, blocks), and surface texture. This is important as the material's morphology can influence its properties, such as catalytic activity or gas adsorption capacity.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of the sample. An EDX spectrum of a MOF synthesized with this linker would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), Bromine (Br) from the ligand, and the specific metal ion used in the synthesis. This confirms the incorporation of the linker into the final material and can provide information on the elemental distribution and purity of the sample.

Powder X-ray Diffraction (P-XRD) for Bulk Material Analysis

Powder X-ray Diffraction (P-XRD) is a non-destructive technique fundamental to the characterization of crystalline solids. americanpharmaceuticalreview.com It is the primary method for confirming the formation of a new crystalline phase and for assessing the bulk purity of synthesized materials like MOFs. units.it

When this compound reacts with a metal salt to form a coordination polymer, the resulting P-XRD pattern will be distinctly different from the patterns of the starting materials. americanpharmaceuticalreview.com This unique diffraction pattern serves as a "fingerprint" for the new crystalline structure. units.it

Key applications of P-XRD in the analysis of materials derived from this compound include:

Phase Identification: Confirming the synthesis of the desired crystalline product.

Purity Assessment: Detecting the presence of unreacted starting materials or other crystalline impurities.

Structural Elucidation: In some cases, the crystal structure of a material can be solved directly from high-quality P-XRD data, which is particularly useful when suitable single crystals cannot be grown. americanpharmaceuticalreview.com

Stability Studies: By recording P-XRD patterns at variable temperatures, the thermal stability of the material and any temperature-induced phase transitions can be monitored. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Investigations of 5 Bromopyridine 2,3 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 5-Bromopyridine-2,3-dicarboxylic acid can elucidate its geometric and electronic properties, providing a foundation for understanding its chemical behavior. Such studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic parameters. nih.gov

For context, DFT studies on related pyridine (B92270) dicarboxylic acids, such as the parent compound 2,3-Pyridinedicarboxylic acid, have been performed using basis sets like 6-311G(d,p), which provide a good balance of accuracy and computational cost. electrochemsci.orgresearchgate.net These studies serve as a valuable reference for predicting the properties of the 5-bromo derivative.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic properties and reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govirjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com

Table 1: Calculated Frontier Orbital Energies and Energy Gap for 2,3-Pyridinedicarboxylic Acid (Reference Compound)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.619 |

| ELUMO | -2.925 |

| Energy Gap (ΔE) | 4.694 |

Data based on DFT calculations for the related compound 2,3-Pyridinedicarboxylic acid. electrochemsci.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netscispace.com

Based on HOMO and LUMO energies, several global quantum chemical parameters can be calculated to quantify the reactivity and stability of a molecule. researchgate.netresearchgate.net These descriptors provide a quantitative framework for interpreting chemical behavior. Key parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (σ): The reciprocal of hardness (1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as (χ²)/(2η).

These parameters, calculated for the reference compound 2,3-Pyridinedicarboxylic acid, suggest a high capacity to accept electrons. electrochemsci.org The addition of a bromine atom to form this compound would likely increase its electronegativity and electrophilicity index, making it a better electron acceptor.

Table 2: Global Quantum Chemical Reactivity Descriptors for 2,3-Pyridinedicarboxylic Acid (Reference Compound)

| Parameter | Calculated Value |

|---|---|

| Ionization Potential (I) (eV) | 7.619 |

| Electron Affinity (A) (eV) | 2.925 |

| Electronegativity (χ) (eV) | 5.272 |

| Chemical Hardness (η) (eV) | 2.347 |

| Chemical Softness (σ) (eV⁻¹) | 0.426 |

| Electrophilicity Index (ω) (eV) | 5.922 |

Data based on DFT calculations for the related compound 2,3-Pyridinedicarboxylic acid. electrochemsci.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). nih.gov

An MD simulation would track the trajectory of the molecule, revealing the rotational freedom of the two carboxylic acid groups relative to the pyridine ring. This analysis helps identify the most stable and frequently occurring conformations (conformers) in a given environment. Key parameters such as the root-mean-square deviation (RMSD) can be monitored to assess the structural stability of the molecule over the simulation period. mdpi.com Furthermore, MD simulations can elucidate how intermolecular forces, such as hydrogen bonding with water molecules, influence the molecule's shape and dynamics. This information is vital for understanding how the molecule might behave in a biological system before binding to a target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.orgmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model involving this compound, it would be included in a dataset of structurally related compounds with measured biological activity against a specific target. nih.gov For each molecule in the set, a variety of molecular descriptors would be calculated, falling into categories such as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Steric: Molecular volume, surface area, radius of gyration.

Lipophilic: LogP (partition coefficient).

Topological: Connectivity indices.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that relates a combination of these descriptors to the observed activity. nih.gov The resulting model could predict the activity of this compound and guide the design of new analogs with potentially improved potency.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

In a molecular docking study, this compound would be placed into the binding site of a target protein of interest. The simulation would explore various binding poses and score them based on factors like binding energy. researchgate.net The analysis of the best-scoring pose would reveal potential key interactions:

Hydrogen Bonds: The two carboxylic acid groups are strong hydrogen bond donors and acceptors, likely forming critical interactions with polar amino acid residues in the active site.

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Ionic Interactions: Depending on the pH, the carboxylic acid groups could be deprotonated, allowing for strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

These insights can explain the molecule's mechanism of action and provide a rationale for designing more potent derivatives. nih.govmdpi.com

Advanced Applications of 5 Bromopyridine 2,3 Dicarboxylic Acid in Chemical Science and Technology

Catalysis and Reaction Promotion

Role in Transition Metal-Catalyzed Organic Transformations

5-Bromopyridine-2,3-dicarboxylic acid serves as a versatile ligand for the synthesis of complex coordination compounds with transition metals. Its pyridine (B92270) nitrogen and dicarboxylate groups provide multiple coordination sites, enabling the formation of stable metal-organic frameworks (MOFs) and complexes.

A notable example is the synthesis of a novel Nickel(II) complex, [Ni(5-Br-2,3-pydc)(1,10-phen)₂·9H₂O]n, where "5-Br-2,3-pydc" represents this compound and "1,10-phen" is 1,10-phenanthroline. researchgate.netbohrium.com This complex is synthesized using a solvothermal method, a common technique for growing crystalline materials. researchgate.netacs.org In this process, the reactants are heated in a sealed vessel containing a solvent, allowing for the slow crystallization of the product. The resulting structure and properties are confirmed through various analytical techniques, including elemental analysis, Fourier-transform infrared spectroscopy, X-ray single-crystal diffraction, and thermogravimetric analysis. researchgate.netbohrium.comacs.org The primary role of this compound in this context is as a structural building block, creating a stable framework around the central metal ion, which then imparts specific functionalities to the final compound, such as corrosion inhibition. bohrium.comacs.org

Catalytic CO2 Fixation

Currently, specific research detailing the direct application of this compound in the catalytic fixation of carbon dioxide is not extensively documented in available scientific literature.

Advanced Material Science Contributions

Development of Functional Polymers and Coatings

This compound is a precursor in the development of functional materials, particularly for protective coatings. Its ability to form robust coordination polymers is leveraged to create materials with specific protective properties. Metal-organic frameworks synthesized using this acid can be incorporated into coatings that offer superior anti-corrosion performance. researchgate.net

These coatings function by forming a dense, protective film on the surface of the metal. researchgate.net The MOF, containing the this compound ligand, adsorbs onto the metal surface, blocking active sites where corrosion would typically initiate. researchgate.netresearchgate.net This mechanism effectively shields the metal from corrosive agents present in the environment. The development of such MOF-based coatings represents a significant advancement in creating durable and efficient anti-corrosion solutions for various industrial applications. researchgate.net

Application as Fluorescent Probes

Metal-organic frameworks constructed with ligands like this compound have shown potential for application as fluorescent probes. The inherent structure of these compounds can exhibit strong fluorescence, a property that is valuable in the field of analytical detection. For instance, a patent for a MOF constructed with thiophene-2,5-dicarboxylic acid and a nickel salt highlights its use as a fluorescent probe due to its strong fluorescence intensity. google.com Related patent literature cites the use of a nickel complex built with this compound and 1,10-phenanthroline, suggesting that this class of compounds shares these desirable photoluminescent properties. google.com Such materials can be used to detect the presence of specific ions or molecules, as their fluorescence may be enhanced or quenched upon interaction with the target analyte.

Corrosion Inhibition Studies

This compound has been identified as a key component in the synthesis of effective corrosion inhibitors. cymitquimica.com Complexes formed with this ligand, such as the previously mentioned [Ni(5-Br-2,3-pydc)(1,10-phen)₂·9H₂O]n, have been specifically studied for their ability to protect carbon steel in acidic environments like 0.5 N HCl. acs.org

Electrochemical studies, including potentiodynamic polarization and impedance spectroscopy, confirm the efficacy of these complexes. researchgate.net The research indicates that the Ni(II) complex functions as a cathode-type inhibitor. acs.org This means it primarily suppresses the cathodic reaction (hydrogen evolution) in the corrosion process. The inhibition occurs through the adsorption of the complex onto the steel surface, a process that follows the Langmuir adsorption isotherm. acs.orgresearchgate.net This model suggests that a monolayer of the inhibitor forms on the metal, effectively blocking the corrosive attack. acs.org

Weight loss measurements further validate these findings, showing a significant decrease in the corrosion rate of carbon steel in the presence of the inhibitor. The inhibition efficiency is dependent on the concentration of the complex.

Table 1: Corrosion Inhibition Efficiency of Ni(II) Complex

| Inhibitor Concentration (mmol·L⁻¹) | Maximum Inhibition Efficiency (ηp%) |

| 1.50 | 89.59% acs.org |

This table is based on data from electrochemical studies on carbon steel in 0.5 N HCl.

The excellent thermal stability of these complexes, as shown by thermogravimetric analysis, allows them to maintain high inhibition efficiency even at elevated temperatures, with performance sustained above 86% at 85°C. acs.orgresearchgate.net Scanning electron microscope (SEM) analysis of the metal surface confirms that the complex effectively protects the steel, preventing the surface damage characteristic of acid corrosion. bohrium.comacs.org

Mechanistic Insights into Adsorption on Metal Surfaces

A comprehensive review of available scientific literature reveals a notable gap in experimental and theoretical studies specifically investigating the mechanistic insights into the adsorption of this compound on metal surfaces. While research exists on the adsorption behavior of structurally related molecules, such as other pyridine dicarboxylic acid isomers and brominated organic compounds on various metal substrates, direct findings for this compound are not presently available.

Studies on similar molecules provide a foundational understanding of the potential interactions that could govern the adsorption of this compound. For instance, research on the adsorption of 3,5-pyridinedicarboxylic acid (PDC) on a Copper(111) surface has shown a complex, temperature-dependent behavior involving partial deprotonation at room temperature, followed by complete deprotonation and reorientation at elevated temperatures, and eventual decarboxylation at higher temperatures. researchgate.netsemanticscholar.org The interaction is initially driven by the nitrogen lone pair and subsequently by the carboxylate groups after deprotonation. researchgate.net

Furthermore, Density Functional Theory (DFT) calculations on various pyridine dicarboxylic acids have been used to investigate their potential as corrosion inhibitors, suggesting that the 2,3-dicarboxylic acid isomer exhibits a strong capability to bind to metal surfaces. researchgate.net Such computational approaches could, in principle, be applied to this compound to predict its adsorption energies and geometries on different metal surfaces.

The presence of the bromine atom, in addition to the carboxyl and pyridine functionalities, would likely introduce further complexity to the adsorption mechanism. The electronegativity and size of the bromine atom could influence the electronic structure of the molecule and its interaction with the metal surface, potentially affecting adsorption strength, orientation, and self-assembly behavior.

However, without specific experimental data from techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Tunneling Microscopy (STM), or dedicated DFT calculations for this compound, any description of its adsorption mechanism on metal surfaces would be purely speculative and fall outside the scope of this strictly evidence-based article.

Due to the lack of specific research on the adsorption of this compound on metal surfaces, no data tables containing detailed research findings can be generated at this time. Further experimental and computational studies are required to elucidate the mechanistic insights of this specific chemical interaction.

Biological and Pharmaceutical Research Applications of 5 Bromopyridine 2,3 Dicarboxylic Acid and Its Derivatives

Exploration in Biochemical Pathways and Enzyme Interactions

While direct studies on 5-Bromopyridine-2,3-dicarboxylic acid's role in biochemical pathways are not extensively documented, its structural framework is crucial for developing molecules that interact with biological systems. The dicarboxylate arrangement is an excellent chelating motif for metal ions, allowing for the synthesis of various metal-organic frameworks and coordination complexes. rsc.org These resulting metal complexes are then investigated for their biological interactions.

For instance, metal complexes involving similar pyridine (B92270) dicarboxylate ligands have been shown to interact with DNA, suggesting a potential mechanism for anticancer activity by inhibiting DNA replication and protein synthesis. nih.govresearchgate.net The core pyridine structure is a known pharmacophore, and its derivatives are often utilized in the study of enzyme interactions and metabolic pathways, helping researchers to understand biological processes at a molecular level.

Design and Development of Biologically Active Molecules

The true value of this compound in research lies in its function as a versatile intermediate for synthesizing novel, biologically active compounds.

Brominated pyridine compounds are recognized as essential building blocks in the synthesis of pharmaceutical agents. chemimpex.comcustchemvip.com this compound serves as a key intermediate for creating more complex molecules targeting a variety of diseases. The pyridine scaffold is a core component in the development of anticancer agents, and its derivatives have shown potential as cytotoxic agents against various cancer cell lines. The ability to modify the carboxylic acid groups (e.g., through esterification or amidation) and the bromine atom (e.g., through cross-coupling reactions) allows for the creation of a diverse library of compounds for drug discovery. These derivatives are explored for their capacity to inhibit key enzymes involved in disease progression.

The structural features of this compound also make it a valuable precursor in the agrochemical industry. nbinno.com Pyridine-based compounds are integral to the development of modern crop protection products. This compound acts as a building block for novel herbicides and fungicides. chemimpex.com The development of new agrochemicals is critical for managing crop diseases, and derivatives synthesized from this acid, such as novel carboxylic acid amides, have been tested for their fungicidal effects against various plant pathogens. nih.gov

Mechanistic Studies of Biological Activities

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, including antimicrobial and antioxidant effects.

A significant area of research has been the synthesis of derivatives of dicarboxylic acids and pyridine compounds to assess their efficacy against microbial pathogens. nih.govresearchgate.net The pyridine nucleus is a common feature in many compounds possessing antimicrobial properties. mdpi.com Metal complexes and other derivatives of pyridine carboxylic acids have demonstrated notable activity against both bacteria and fungi. The chelation of metal ions by the dicarboxylic acid moiety often enhances the antimicrobial activity of the resulting complex.

Studies on related heterocyclic dicarboxylic acid derivatives have shown promising results against a panel of microbes. These compounds have been reported to be effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as various fungal strains including Aspergillus niger and Candida albicans. nih.govnih.gov

| Derivative Class | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Heterocyclic Dicarboxylic Acid Derivatives | Aspergillus flavus, Aspergillus niger | Significant antifungal activity observed. | nih.gov |

| Thiazole-Pyridine Hybrids | Staphylococcus aureus, Escherichia coli, Candida albicans | Compounds with chloro substituents displayed the highest activity. | nih.gov |

| Pyridine-Benzothiazole Hybrids | Pseudomonas aeruginosa, Escherichia coli | Poor to fair activity was found against tested strains. | mdpi.com |

| 5-Oxopyrrolidine Derivatives | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity was demonstrated. | nih.gov |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acids | Bacillus subtilis, Staphylococcus aureus | Screened for activity against Gram-positive and Gram-negative bacteria. | mdpi.com |

The investigation of antioxidant properties is another important facet of research into pyridine derivatives. Reactive oxygen species (ROS) can cause cellular damage, and antioxidants can mitigate this effect. nih.gov Derivatives of heterocyclic compounds, including those with pyridine and thiazole (B1198619) rings, have been synthesized and evaluated for their antioxidant potential, often using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. pensoft.netmdpi.com

Ruthenium(II) complexes synthesized with 2,2′-bipyridine-5,5′-dicarboxylic acid, a structurally related compound, demonstrated significant radical scavenging activity, in some cases outperforming standard antioxidants. researchgate.net The antioxidant activity of these molecules is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

| Derivative Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Thiazolo[4,5-b]pyridine Derivatives | DPPH Radical Scavenging | Activity was evaluated based on the reduction of the DPPH radical. | pensoft.net |

| Curcuminoid N-alkylpyridinium Salts | DPPH and FRAP Assays | Some derivatives showed more potent antioxidant capacity than curcumin. | mdpi.com |

| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | Antioxidant and DNA Protection Assays | Certain compounds exhibited high antioxidant activity and protected DNA from damage. | mdpi.com |

| Ruthenium(II) bipyridine dicarboxylic acid complexes | Free Radical Scavenging | Complexes showed significant scavenging activity, outperforming standard antioxidants. | researchgate.net |

Anticancer Potential and Associated Mechanisms (e.g., Antiproliferative Activity, Cell Cycle Modulation)

Derivatives of this compound, particularly the fused heterocyclic compounds known as pyrido[2,3-d]pyrimidines, have emerged as a significant class of molecules in anticancer research. nih.govrsc.org These compounds are of great interest due to their structural similarity to essential biological molecules like purines and pteridines, allowing them to interact with various enzymatic targets involved in cancer progression. researchgate.net The core structure of pyrido[2,3-d]pyrimidine is a versatile scaffold that has been extensively modified to explore its therapeutic potential against a range of cancers. nih.gov

The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes that regulate cell growth and proliferation. researchgate.net Many pyrido[2,3-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. For instance, studies have shown potent activity against lung cancer (A-549), prostate cancer (PC-3), colon cancer (HCT-116), liver cancer (HepG2), and breast cancer (MCF-7) cell lines. mdpi.comnih.gov

In one study, a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives were synthesized and evaluated for their cytotoxic effects. Certain compounds within this series, particularly those bearing p-fluorophenyl and thiophene (B33073) moieties, exhibited higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines than the standard reference drug, doxorubicin. mdpi.com Another research effort focused on designing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Specific derivatives showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and its resistant mutant form (EGFRT790M). nih.gov

The mechanism of action for these compounds often involves the modulation of the cell cycle, a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells. nih.gov For example, compound 8a , a potent EGFR inhibitor, was found to arrest the cell cycle in the pre-G1 phase in prostate cancer (PC-3) cells. This arrest is indicative of the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The pro-apoptotic effect of compound 8a was further confirmed by a significant, 5.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8a | A-549 (Lung) | 16.2 | nih.gov |

| PC-3 (Prostate) | 7.98 | nih.gov | |

| HCT-116 (Colon) | 12.5 | nih.gov | |

| MCF-7 (Breast) | 10.5 | nih.gov | |

| 8b | A-549 (Lung) | 16 | nih.gov |

| PC-3 (Prostate) | 11.2 | nih.gov | |

| 8d | A-549 (Lung) | 7.23 | nih.gov |

| 9a | PC-3 (Prostate) | 9.26 | nih.gov |

| 7a (p-fluorophenyl) | NCI-H460 (Lung) | 2.12 | mdpi.com |

| HepG2 (Liver) | 1.89 | mdpi.com | |

| HCT-116 (Colon) | 2.05 | mdpi.com | |

| 7d (Thiophene) | NCI-H460 (Lung) | 1.98 | mdpi.com |

| HepG2 (Liver) | 2.00 | mdpi.com | |

| HCT-116 (Colon) | 1.88 | mdpi.com |

Enzyme Inhibitory Mechanisms (e.g., FAAH/COX-2 Dual Inhibition)

In addition to direct anticancer activities, pyridine-based structures, which can be conceptually derived from scaffolds like this compound, are instrumental in designing inhibitors for enzymes involved in pain and inflammation pathways. A particularly promising strategy in this area is the development of dual inhibitors that simultaneously target Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2). nih.gov

FAAH is the primary enzyme responsible for the breakdown of anandamide (B1667382), an endocannabinoid that has analgesic and anti-inflammatory properties. nih.gov COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of pain and inflammation. researchgate.net Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily inhibit COX enzymes, but their use can be limited by gastrointestinal side effects. nih.gov The rationale behind dual FAAH/COX-2 inhibition is to achieve enhanced pain relief and anti-inflammatory effects while potentially mitigating the side effects associated with NSAIDs. nih.govresearchgate.net By inhibiting FAAH, the levels of anandamide increase, leading to analgesic effects through the cannabinoid system. Concurrently, inhibiting COX-2 reduces the production of pro-inflammatory prostaglandins.

This dual-action approach has been successfully implemented by creating hybrid molecules that combine the structural features of known FAAH inhibitors and COX inhibitors. researchgate.net A common approach involves the amidation of NSAIDs, such as flurbiprofen (B1673479) and naproxen, with aminopyridine derivatives. researchgate.net For example, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, known as Flu-AM1 , was found to be a potent, reversible inhibitor of FAAH, with an IC₅₀ value of 0.44 µM for rat brain FAAH. This represents a significant increase in potency compared to the parent compound, flurbiprofen (IC₅₀ = 29 µM). researchgate.net At the same time, Flu-AM1 retains its ability to inhibit COX enzymes. researchgate.net This demonstrates that the pyridine moiety is a crucial component in conferring potent FAAH inhibitory activity while maintaining the COX inhibitory function.

Table 2: Enzyme Inhibitory Activity of Pyridine-Amide Derivatives

| Compound | Enzyme Target | IC₅₀ (µM) | Note | Reference |

|---|---|---|---|---|

| Flu-AM1 | FAAH (rat brain) | 0.44 | - | researchgate.net |

| Nap-AM1 | FAAH (rat brain) | 0.74 | - | researchgate.net |

| Flurbiprofen | FAAH (rat brain) | 29 | Parent Compound | researchgate.net |

| Naproxen | FAAH (rat brain) | >100 | Parent Compound | researchgate.net |

| Flurbiprofen | COX-1 (vs. AA) | - | Potent Inhibition | researchgate.net |

| COX-2 (vs. AA) | - | Potent Inhibition | researchgate.net | |

| COX-2 (vs. 2-AG) | - | Most Potent Inhibition | researchgate.net | |

| Flu-AM1 | COX-1 (vs. AA) | - | ~2-3 fold less potent than Flurbiprofen | researchgate.net |

| COX-2 (vs. AA) | - | ~2-3 fold less potent than Flurbiprofen | researchgate.net | |

| COX-2 (vs. 2-AG) | - | ~2-3 fold less potent than Flurbiprofen | researchgate.net |

AA = Arachidonic Acid; 2-AG = 2-Arachidonoylglycerol

Future Research Directions and Translational Perspectives

Addressing Challenges in Synthetic Efficiency and Scalability

The widespread application of 5-Bromopyridine-2,3-dicarboxylic acid is contingent upon the development of efficient and scalable synthetic routes. Current methodologies for synthesizing substituted pyridine (B92270) dicarboxylic acids often face challenges that limit their large-scale production. These challenges include the use of harsh reaction conditions, expensive starting materials, and complex purification processes. google.com For instance, the synthesis of related bromopyridines can require very low temperatures or costly palladium catalysts, making industrial-scale production economically unviable. researchgate.net

Future research should focus on overcoming these hurdles. Key areas of investigation include:

Development of Novel Catalytic Systems: Research into alternative, cost-effective catalysts, such as those based on earth-abundant metals, could significantly reduce production costs.

Optimization of Reaction Conditions: Exploring milder reaction conditions, such as lower temperatures and pressures, would not only reduce energy consumption but also potentially improve reaction selectivity and yield.

Streamlining Purification Processes: The development of purification techniques that avoid complex chromatographic methods is crucial for scalability.

Scalable Synthesis Protocols: Adapting and developing methods for gram-scale or larger production is a critical step toward commercial viability. nih.govnih.gov Research into scalable carboxylation routes for similar heterocyclic compounds has shown promise and could be adapted for this specific molecule. rsc.org

A comparative table of potential synthetic strategies is presented below.

| Strategy | Current Challenges | Future Research Focus | Potential Advantages |

| Multi-step Synthesis from Pyridine Precursors | Low overall yield, harsh reagents, purification difficulties. google.com | Green chemistry principles, one-pot reactions. | Reduced waste, lower cost, improved safety. |

| Catalytic Carboxylation | High-pressure CO2, expensive and sensitive catalysts. rsc.org | Development of robust and reusable catalysts, optimizing CO2 fixation. | Atom economy, use of a renewable carbon source. |

| Functionalization of Bromopyridines | Use of expensive palladium catalysts, side reactions. researchgate.net | Exploring alternative cross-coupling catalysts (e.g., nickel, copper). | Lower catalyst cost, potentially different reactivity and selectivity. |

Elucidation of In Vivo Interaction Mechanisms of Metallodrugs